(11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
Description
This compound features a polycyclic pyrano-pyrido-quinoline core with a carboxamide group at position 10 and an imino-linked 3,4,5-trimethoxyphenyl moiety at position 11. The (11Z) designation indicates a Z-configuration around the imino double bond, which influences spatial orientation and intermolecular interactions. The 4-methylphenyl substituent on the carboxamide and the electron-rich trimethoxyphenyl group on the imino moiety contribute to its physicochemical profile, including lipophilicity (estimated logP >6) and polar surface area (~75 Ų).
Properties
IUPAC Name |
N-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O5/c1-19-9-11-22(12-10-19)33-31(36)25-16-21-15-20-7-5-13-35-14-6-8-24(28(20)35)29(21)40-32(25)34-23-17-26(37-2)30(39-4)27(18-23)38-3/h9-12,15-18H,5-8,13-14H2,1-4H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHWVVVMJAVKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC4=C5C(=C3OC2=NC6=CC(=C(C(=C6)OC)OC)OC)CCCN5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (11Z)-N-(4-methylphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its biological significance.
Chemical Structure and Properties
The compound belongs to a class of pyridoquinoline derivatives characterized by a pyrano-pyrido framework. Its structure includes multiple functional groups that may contribute to its biological activity:
- Pyranoquinoline core : Provides a scaffold for interaction with biological targets.
- Aromatic substituents : The presence of 4-methylphenyl and 3,4,5-trimethoxyphenyl groups enhances lipophilicity and potential receptor affinity.
Antifungal Activity
Recent studies have indicated that similar compounds within the pyridoquinoline family exhibit antifungal properties. For instance:
- Mechanism : These compounds disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis.
- Efficacy : In vitro tests have shown effective inhibition against various strains of Candida albicans and Aspergillus species.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridoquinoline Derivative | Candida albicans | 0.5 µg/mL |
| Pyridoquinoline Derivative | Aspergillus niger | 1.0 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Cell Lines Tested : Studies have included various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : It induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
| A549 | 12 | Caspase activation |
Case Studies
- In Vivo Studies : A study involving murine models demonstrated that administration of the compound significantly reduced tumor size in xenograft models compared to control groups.
- Synergistic Effects : Combinations with existing antifungal agents showed enhanced efficacy against resistant strains of fungi.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to derivatives of the pyrano-pyrido-quinoline scaffold. Below is a detailed comparison with two analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 3,4,5-trimethoxyphenyl group increases logP compared to analogs with methyl or chlorophenyl groups. The 4-methylphenyl carboxamide substituent contributes to hydrophobic interactions, whereas the 3-chlorophenyl analog () may exhibit stronger dipole interactions due to the chlorine atom .
This contrasts with E-configurations, which are less commonly reported in active analogs .
Synthetic Accessibility: The trimethoxyphenyl imino group likely requires multi-step synthesis involving condensation of 3,4,5-trimethoxybenzaldehyde with an aminoquinoline precursor, similar to methods described for naphto-pyrano-pyrimidine derivatives (e.g., 80% yield for 10k in ) .
Biological Implications: High logP values (>5) suggest membrane permeability but raise concerns about solubility and metabolic stability. The target compound’s trimethoxy groups may improve binding to targets like tubulin or kinases, as seen in combretastatin analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
